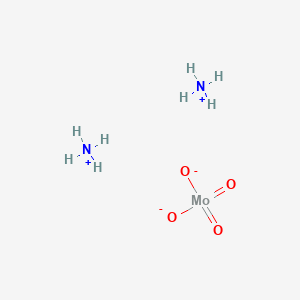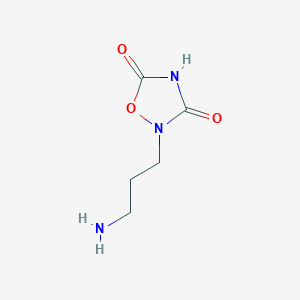
2,6-Dimethoxy-1-acetonylquinol
Vue d'ensemble
Description
2,6-Dimethoxy-1-acetonylquinol is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . It is a yellow powder that can be isolated from the barks of Ailanthus altissima . This compound has shown antimalarial activity and is devoid of significant cytotoxicity to the human oral epidermoid KB cancer cell line .
Méthodes De Préparation
2,6-Dimethoxy-1-acetonylquinol can be isolated from natural sources such as Grewia bilamellata . The extraction process involves using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified through various chromatographic techniques to achieve a high degree of purity (≥98%) .
Analyse Des Réactions Chimiques
2,6-Dimethoxy-1-acetonylquinol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,6-Dimethoxy-1-acetonylquinol has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various quinoline derivatives.
Medicine: Due to its low cytotoxicity, it is being explored for its potential therapeutic applications in treating malaria and other diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-1-acetonylquinol involves its interaction with specific molecular targets and pathways. It has been found to inhibit the differentiation of 3T3-L1 adipocytes by regulating key signaling pathways such as AMP-activated protein kinase and mammalian target of rapamycin. This regulation affects the metabolic processes within the cells, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
2,6-Dimethoxy-1-acetonylquinol can be compared with other similar compounds, such as:
2,6-Dimethoxy-1,4-benzoquinone: (CAS#530-55-2)
Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate: (CAS#60263-06-1)
Phyllostine: (CAS#27270-89-9)
Regiolone: (CAS#137494-04-3)
2-Hydroxy-1,4-naphoquinone: (CAS#83-72-7)
Juglone: (CAS#481-39-0)
2-Methoxy-1,4-naphthoquinone: (CAS#2348-82-5)
Plumbagin: (CAS#481-42-5)
Chimaphilin: (CAS#482-70-2)
These compounds share similar structural features but differ in their individual atoms, functional groups, and substructures . The differences in their physicochemical properties, bioactivity, and pharmacological properties make each compound unique in its applications and effects.
Propriétés
IUPAC Name |
4-hydroxy-3,5-dimethoxy-4-(2-oxopropyl)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-7(12)6-11(14)9(15-2)4-8(13)5-10(11)16-3/h4-5,14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNCHTPRXWQOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C(=CC(=O)C=C1OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287197 | |
| Record name | MLS002667287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2215-96-5 | |
| Record name | MLS002667287 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002667287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Were any other compounds with antimalarial activity isolated from Grewia bilamellata?
A1: Yes, in addition to 2,6-Dimethoxy-1-acetonylquinol, four other compounds isolated from Grewia bilamellata exhibited varying degrees of in vitro antimalarial activity against Plasmodium falciparum: 3alpha,20-lupandiol, grewin, nitidanin, and 2alpha,3beta-dihydroxy-olean-12-en-28-oic acid []. Notably, these compounds did not show significant cytotoxicity to the human oral epidermoid KB cancer cell line, suggesting potential for further development as antimalarial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)







![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)
